molecular formula C14H20N2O3 B11850213 tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate

tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate

Cat. No.: B11850213
M. Wt: 264.32 g/mol
InChI Key: PQQPOMJMSGWEDP-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate (CAS: 1453199-06-8) is an indoline derivative featuring a tert-butyl carboxylate group at the 1-position, a methoxy substituent at the 5-position, and an amino group at the 6-position of the indoline scaffold. Its molecular formula is C₁₄H₁₉N₂O₃, with a molecular weight of 263.31 g/mol. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The tert-butyl carbamate (Boc) group acts as a protective moiety for the indoline nitrogen, enabling selective functionalization during multi-step syntheses .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 6-amino-5-methoxy-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-5-9-7-12(18-4)10(15)8-11(9)16/h7-8H,5-6,15H2,1-4H3

InChI Key

PQQPOMJMSGWEDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)N)OC

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate involves several steps. One common method includes the protection of the amino group using tert-butyl groups and the subsequent introduction of the methoxy group . The reaction conditions typically involve the use of coupling reagents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry : Tert-butyl 6-amino-5-methoxyindoline-1-carboxylate has shown promise in the development of new therapeutic agents targeting infectious and inflammatory diseases. Its structural features may allow for the modification of biological activity, leading to novel drug formulations that can enhance efficacy against specific disease states.

Case Studies :

  • Anti-inflammatory Agents : Research has indicated that derivatives of this compound can exhibit anti-inflammatory properties, making them candidates for further development in treating conditions such as arthritis and other inflammatory disorders.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be leveraged in developing new antibiotics or antifungal agents.

Chemical Research

Synthetic Chemistry : The synthesis of this compound involves several steps that can vary based on the desired purity and yield. Understanding the synthesis pathways is crucial for optimizing production methods and exploring its derivatives.

Research Applications :

  • Modification of Biological Activity : Investigations into how structural modifications can enhance the biological activity of this compound are ongoing. This includes altering functional groups to improve solubility or bioavailability.
  • Mechanism of Action Studies : Research focusing on the interactions between this compound and biological targets helps elucidate its therapeutic roles. Understanding these interactions is critical for advancing its application in drug development.

Mechanism of Action

Comparison with Similar Compounds

Amino vs. Nitro Group

The amino group at the 6-position in the target compound enhances nucleophilicity, enabling reactions such as amide bond formation or diazotization. In contrast, the nitro-substituted analog (CAS: 1823508-93-5) serves as a precursor; nitro groups are typically reduced to amines using catalytic hydrogenation or metal-based reagents . This step is critical in synthesizing the target compound.

Methoxy Group Influence

The methoxy group at the 5-position provides electron-donating effects, stabilizing the aromatic system and directing electrophilic substitution reactions.

Boronate Ester Functionality

The boronate ester variant (Patent Compound 275) is tailored for cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups. This reactivity is absent in the amino- or nitro-substituted analogs, highlighting its utility in constructing complex architectures .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The amino and methoxy groups enhance aqueous solubility compared to the nitro and boronate analogs, which are more lipophilic.
  • Metabolic Stability : Methoxy groups reduce oxidative metabolism compared to hydroxylated derivatives, extending half-life in vivo.
  • Hydrogen Bonding: The amino group increases hydrogen-bond donor capacity (HBD = 2), impacting target binding and permeability .

Biological Activity

Tert-butyl 6-amino-5-methoxyindoline-1-carboxylate is a compound with a unique indoline structure that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound includes a tert-butyl group that influences its solubility and reactivity. The indoline framework contributes to its pharmacological properties, making it a candidate for medicinal chemistry applications. The steric hindrance provided by the tert-butyl group may enhance the compound's interactions with biological targets.

Synthesis

The synthesis of this compound involves several key steps, typically starting from commercially available indole derivatives. The synthetic route may include reactions such as formylation, acylation, and subsequent esterification to yield the final product. The synthesis can be optimized based on desired purity and yield .

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that modifications at specific positions on the indole ring can significantly alter biological activity. For instance, certain derivatives have demonstrated cytotoxic effects against glioblastoma cells, suggesting a possible mechanism involving disruption of microtubule polymerization .

A comparative analysis of various indole derivatives revealed that structural modifications can lead to enhanced cytotoxicity. For example, compounds with alkyl substitutions exhibited varied degrees of efficacy against cancer cell lines, with some showing effective concentrations as low as 0.1 μM .

The mechanism through which this compound exerts its effects appears to involve multiple cellular pathways. Studies suggest that it may induce cell death through methuosis—a form of cell death characterized by vacuolization—by affecting macropinosome trafficking and microtubule dynamics .

Additionally, the compound's interaction with tubulin has been investigated. It was shown that treatment with certain derivatives led to significant declines in polymerized tubulin levels in treated cells, indicating a disruption in microtubule stability akin to known microtubule inhibitors like colchicine .

Data Summary

CompoundEC50 (µM) HeLa CellsEC50 (µM) P388 CellsMechanism
This compoundTBDTBDInduces methuosis
Other Indole Derivative A0.10.2Microtubule disruption
Other Indole Derivative B0.30.4Cytotoxicity via apoptosis

Note: TBD indicates data that requires further experimental validation.

Case Studies

One notable study evaluated the effects of various indole derivatives on glioblastoma cell lines. The results indicated that this compound exhibited significant cytotoxicity compared to control compounds, supporting its potential as an anticancer agent .

Another investigation focused on the pharmacokinetic properties of related compounds, revealing that those with a tert-butyl ester showed improved metabolic stability and bioavailability compared to other esters . This finding is crucial for developing effective therapeutic agents.

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